3-(Chloromethyl)pyrrolidine

概要

説明

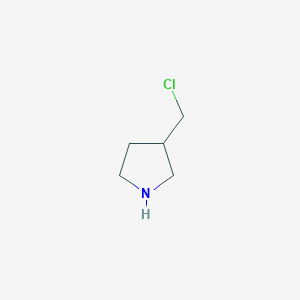

3-(Chloromethyl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a chloromethyl group attached to the third carbon atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

化学反応の分析

Types of Reactions: 3-(Chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can yield the corresponding methylpyrrolidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydroxide, potassium carbonate)

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Major Products:

- Substituted pyrrolidines

- Aldehydes and carboxylic acids

- Methylpyrrolidine derivatives

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

3-(Chloromethyl)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders, among other therapeutic areas. The compound's ability to facilitate the introduction of functional groups enhances the synthesis of complex molecules necessary for drug formulation .

Case Study: Neuropharmacological Effects

In a study examining the effects of pyrrolidine derivatives on neurotransmitter uptake, this compound demonstrated a significant increase in serotonin levels in rat brain synaptosomes. This suggests its potential application in treating mood disorders, highlighting its relevance in neuropharmacology.

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in studies focusing on enzyme inhibition and receptor interactions. It aids researchers in understanding biological pathways and identifying potential therapeutic targets. The chloromethyl group contributes to its reactivity, allowing for modifications that can enhance binding affinities to various biological receptors .

Organic Synthesis

Building Block for Complex Molecules

this compound is recognized as a valuable building block in organic chemistry. It is utilized for creating complex molecules through various synthetic pathways, including alkylation reactions where it acts as an alkylating agent to introduce carbon chains onto other molecules .

| Application | Description |

|---|---|

| Intermediate Synthesis | Used to synthesize more complex organic molecules. |

| Alkylation Agent | Facilitates the introduction of carbon chains onto biomolecules or organic compounds. |

Material Science

Development of Novel Materials

The unique properties of this compound make it suitable for developing novel materials, such as polymers with specific functionalities. These materials can enhance performance in various applications, including coatings and composites that require specific chemical properties .

Agricultural Chemistry

Potential Agrochemical Applications

Research into the use of this compound in agrochemical formulations is ongoing. Its properties may contribute to the development of more effective crop protection agents, potentially enhancing agricultural productivity and sustainability .

作用機序

The mechanism of action of 3-(Chloromethyl)pyrrolidine is primarily related to its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity makes it a valuable tool in medicinal chemistry for the development of drugs that target specific molecular pathways.

類似化合物との比較

Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the chloromethyl group.

3-Methylpyrrolidine: A derivative with a methyl group instead of a chloromethyl group, exhibiting different reactivity and applications.

3-(Hydroxymethyl)pyrrolidine: A compound with a hydroxymethyl group, used in different synthetic and biological contexts.

Uniqueness: 3-(Chloromethyl)pyrrolidine is unique due to its chloromethyl group, which imparts distinct reactivity, particularly in substitution and alkylation reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery and industrial applications.

生物活性

3-(Chloromethyl)pyrrolidine is an important compound in medicinal chemistry, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative with a chloromethyl group attached to the third carbon of the pyrrolidine ring. This structure enables it to participate in various chemical reactions, particularly as a nucleophile and electrophile in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of enzyme activity or receptor function. This interaction can trigger significant biochemical pathways, resulting in therapeutic effects.

Biological Activities

-

Anticancer Activity :

Research indicates that this compound derivatives exhibit notable antiproliferative effects against several cancer cell lines. For instance, studies have shown that modifications of the pyrrolidine structure can enhance anticancer potency, particularly in cervical cancer cells, where specific derivatives demonstrated significant cell growth inhibition while maintaining low toxicity to normal cells . -

Neuropharmacological Effects :

The compound is also being investigated for its potential in treating neurological disorders. Its structural properties suggest interactions with neurotransmitter systems, which may modulate synaptic transmission and offer therapeutic benefits in conditions such as depression and anxiety . -

Antibacterial Properties :

Some derivatives of this compound have shown promising antibacterial activity against multidrug-resistant strains of bacteria. The dual inhibition of bacterial topoisomerases by certain analogs suggests a potential pathway for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Anticancer | Significant antiproliferative | Effective against cervical cancer cells with low toxicity |

| Neuropharmacological | Modulation of neurotransmitters | Potential treatment for depression and anxiety |

| Antibacterial | Potent against MDR bacteria | Dual inhibition of bacterial topoisomerases observed |

Case Studies

- Cervical Cancer Study : A study evaluated various pyrrolidine derivatives, including those based on this compound, demonstrating that specific substitutions on the pyrrolidine ring significantly enhanced antiproliferative activity against cervical cancer cell lines compared to non-cancerous controls .

- Neuropharmacology : Another investigation focused on the neuropharmacological properties of pyrrolidine derivatives, revealing their potential as modulators of synaptic transmission. Compounds derived from this compound showed promising results in preclinical models for anxiety disorders.

Q & A

Q. Basic: What are the common synthetic routes for 3-(Chloromethyl)pyrrolidine, and what are their advantages/limitations?

Methodological Answer:

Synthesis of this compound typically involves functionalization of the pyrrolidine ring. A plausible route is electrophilic chloromethylation , where a chloromethyl group is introduced at the 3-position. For example:

- Step 1 : React pyrrolidine with formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the chloromethyl intermediate.

- Step 2 : Optimize regioselectivity by controlling steric and electronic factors (e.g., using bulky protecting groups or directing agents).

Advantages : Scalability and compatibility with common reagents.

Limitations : Competing substitution at other positions (e.g., 2- or 5-positions) may occur, requiring careful purification .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ ~3.5–4.0 ppm (chloromethyl -CH₂Cl) and δ ~2.5–3.0 ppm (pyrrolidine ring protons).

- ¹³C NMR : Chloromethyl carbon appears at ~45–50 ppm; ring carbons at ~25–35 ppm.

- IR Spectroscopy : C-Cl stretch at ~650–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 119.5 (C₅H₁₀ClN⁺) .

Q. Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Scaffold for Drug Discovery : The chloromethyl group enables covalent binding to biological targets (e.g., enzymes or receptors), aiding in irreversible inhibitor design.

- SAR Studies : Modifying the substituent position (3- vs. 2-) alters pharmacokinetic properties, such as metabolic stability and target affinity.

- Intermediate for Bioactive Derivatives : Used to synthesize analogs for anti-inflammatory or CNS-targeted agents .

Q. Advanced: How can regioselectivity be controlled during the chloromethylation of pyrrolidine to favor the 3-position?

Methodological Answer:

- Steric Guidance : Use bulky substituents (e.g., tert-butyl groups) on the pyrrolidine nitrogen to block substitution at the 2-position.

- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., sulfonamides) to steer electrophiles to the 3-position.

- Reaction Conditions : Lower temperatures (0–5°C) and slow reagent addition reduce kinetic competition between positions .

Q. Advanced: What strategies mitigate the compound's toxicity in biological assays without compromising reactivity?

Methodological Answer:

- Prodrug Design : Mask the chloromethyl group with labile protecting groups (e.g., acetals) that release the active form only at the target site.

- Structural Mimetics : Replace the chloromethyl group with less toxic bioisosteres (e.g., trifluoromethyl) while retaining reactivity.

- In Silico Screening : Use molecular docking to predict off-target interactions and modify substituents to reduce adverse effects .

Q. Advanced: How to resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Purity Analysis : Verify compound purity via HPLC or GC-MS; impurities (e.g., residual solvents) may skew bioassay results.

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables.

- Mechanistic Profiling : Use knockout models or isotopic labeling to confirm target engagement and rule out nonspecific effects .

特性

IUPAC Name |

3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621297 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876509-14-7 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。